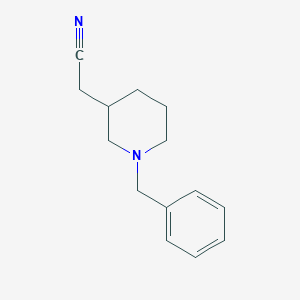

2-(1-Benzylpiperidin-3-YL)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpiperidin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRIWGFJEARQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494360 | |

| Record name | (1-Benzylpiperidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5562-20-9 | |

| Record name | (1-Benzylpiperidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1-Benzylpiperidin-3-yl)acetonitrile: A Strategic Scaffold for CNS Ligand Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 2-(1-Benzylpiperidin-3-yl)acetonitrile represents a high-value "lynchpin intermediate."[1] While structurally simple, its utility lies in its capacity to grant access to 3-substituted piperidine pharmacophores , a motif increasingly prioritized over the crowded 4-substituted intellectual property space (e.g., Donepezil analogs).[1] This guide details the technical applications of this scaffold, focusing on its role in synthesizing dual-action neurotherapeutics, its utility in Fragment-Based Drug Discovery (FBDD) to enhance Fsp3 character, and validated protocols for its derivatization.[1]

Structural Analysis & Pharmacophore Mapping[1]

The molecule acts as a bifunctional scaffold containing a lipophilic anchor (N-benzyl) and a reactive handle (acetonitrile) positioned at the chiral 3-position.[1] This specific geometry is critical for targeting G-Protein Coupled Receptors (GPCRs) and enzymes in the Central Nervous System (CNS).[1]

The "Privileged Structure" Hypothesis

The N-benzylpiperidine moiety is a privileged structure, capable of engaging in cation-

-

3-(2-Aminoethyl)piperidines: Precursors to tryptamine-like bioisosteres.[1]

-

3-Piperidineacetic acids: Precursors to conformationally restricted GABA analogs.[1]

Divergent Synthesis Pathway (Visualization)

The following diagram illustrates how this single nitrile precursor branches into three distinct therapeutic classes.

Figure 1: Divergent synthetic utility of the 3-acetonitrile scaffold.[1] The nitrile group serves as a gateway to amine, acid, and alkylated derivatives.[1]

Primary Research Application: Neurodegenerative Therapeutics

Acetylcholinesterase (AChE) Inhibition

While Donepezil utilizes a 4-benzylpiperidine scaffold, resistance and patent crowding have shifted research toward 3-substituted isomers .[1] The 2-(1-Benzylpiperidin-3-yl)acetonitrile scaffold allows for the synthesis of "bent" analogs that can probe the Peripheral Anionic Site (PAS) of AChE with different vectors.[1]

-

Mechanism: The N-benzyl group binds to the PAS (Trp286), while the nitrile-derived side chain extends into the catalytic gorge.[1]

-

Advantage: 3-substitution introduces chirality, allowing for the separation of enantiomers that often exhibit >100-fold differences in potency, a key aspect of modern stereoselective drug development.[1]

Sigma-1 Receptor Modulation

The reduced form of the scaffold (the ethylamine derivative) mimics the pharmacophore of high-affinity Sigma-1 ligands.[1]

-

Therapeutic Relevance: Sigma-1 agonists are neuroprotective and are currently under investigation for ALS and Huntington's disease.[1]

-

Design Strategy: The basic nitrogen of the piperidine and the distal amine (post-reduction) create a "bi-dentate" binding profile essential for high affinity.[1]

Secondary Application: Fragment-Based Drug Discovery (FBDD)[1]

Modern drug discovery aims to escape "Flatland" (molecules dominated by sp2 carbons).[1] This scaffold is a critical tool for increasing the Fraction of sp3 carbons (Fsp3) in screening libraries.[1]

| Parameter | Flat Molecule (e.g., Biaryl) | 3-Substituted Piperidine Scaffold | Impact |

| Fsp3 Score | < 0.3 | > 0.6 | Improved solubility & lower promiscuity |

| Chirality | Achiral | Chiral Center at C3 | Specific protein-ligand recognition |

| Vector Vectors | Linear (180°) | Angular (~109°) | Access to globular binding pockets |

Technical Protocol: Nitrile Reduction to Primary Amine

The most common bottleneck in utilizing this scaffold is the clean reduction of the nitrile to the primary amine without de-benzylating the nitrogen.[1] The following protocol is self-validating and avoids common side reactions (e.g., secondary amine formation).

Experimental Workflow

Objective: Selective reduction of 2-(1-Benzylpiperidin-3-yl)acetonitrile to 2-(1-Benzylpiperidin-3-yl)ethanamine.

Reagents:

-

Substrate: 2-(1-Benzylpiperidin-3-yl)acetonitrile (1.0 eq)[1]

-

Reductant: Lithium Aluminum Hydride (LiAlH4) (2.5 eq) or Raney Nickel/H2 (for milder conditions).[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck flask under Argon, suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C.

-

Why: LiAlH4 is pyrophoric; moisture exclusion is critical for stoichiometry.[1]

-

-

Addition: Dissolve the nitrile scaffold in THF and add dropwise to the hydride suspension over 30 minutes.

-

Control Point: Maintain temperature < 5°C to prevent reductive cleavage of the N-benzyl group (a common failure mode).[1]

-

-

Reflux: Warm to room temperature, then reflux for 3 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Isolation: Filter through Celite, dry organics over Na2SO4, and concentrate.

Mechanistic Pathway (Visualization)[1][2]

Figure 2: Stepwise reduction mechanism. The formation of the stable aluminate complex protects the intermediate imine from side reactions.[1]

References

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Validates the use of 1-benzylpiperidine scaffolds as dual-target inhibitors for Acetylcholinesterase and Serotonin Transporters.[1] URL:[Link]1]

-

N-Benzyl piperidine Fragment in Drug Discovery. Source: PubMed.[1] Context: A comprehensive review detailing the "privileged" status of the N-benzyl piperidine motif and its role in optimizing physicochemical properties.[1][2] URL:[Link]1][2]

-

Exploration of Piperidine 3D Fragment Chemical Space. Source: Royal Society of Chemistry (RSC).[1][3] Context: Discusses the synthesis of 3-substituted piperidines to create 3D fragment libraries, highlighting the move away from flat aromatic structures. URL:[Link]1]

-

Catalytic Enantioselective Synthesis of 3-Piperidines. Source: National Institutes of Health (NIH).[1] Context: Provides advanced synthetic routes for accessing enantioenriched 3-substituted piperidines, crucial for the specific scaffold discussed. URL:[Link]1]

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Benzylpiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

The benzylpiperidine moiety represents a cornerstone in contemporary medicinal chemistry, serving as a versatile and highly privileged scaffold in the design of a multitude of therapeutic agents. Its unique structural features, including a basic nitrogen atom and a modifiable aromatic ring connected by a flexible linker, allow for fine-tuning of physicochemical properties and precise three-dimensional orientation to engage with a wide array of biological targets. This technical guide provides a comprehensive overview of the benzylpiperidine core, delving into its strategic importance, key synthetic methodologies, structure-activity relationships (SAR), and prominent therapeutic applications. Particular emphasis is placed on its role in the development of agents targeting the central nervous system, including acetylcholinesterase inhibitors for Alzheimer's disease and opioid receptor modulators for pain management. Detailed experimental protocols and visual representations of key concepts are provided to equip researchers with the practical knowledge necessary to leverage this remarkable scaffold in their drug discovery endeavors.

The Strategic Significance of the Benzylpiperidine Core

The prevalence of the benzylpiperidine motif in numerous approved drugs and clinical candidates is a testament to its exceptional utility in drug design. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a key basic center that is often protonated at physiological pH. This positive charge can facilitate crucial ionic interactions with acidic residues in the binding pockets of target proteins. The benzyl group, on the other hand, provides a lipophilic aromatic moiety that can engage in various non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues.

The true power of the benzylpiperidine scaffold lies in its inherent modularity. Synthetic chemists can readily modify three key regions to optimize the pharmacological profile of a lead compound:

-

The Piperidine Nitrogen: The basicity of the nitrogen can be modulated, and it serves as a convenient attachment point for various substituents to explore new binding interactions or alter pharmacokinetic properties.

-

The Benzyl Ring: The aromatic ring can be substituted with a wide range of functional groups to enhance potency, selectivity, and metabolic stability.

-

The Piperidine Ring: The piperidine ring itself can be substituted at various positions to introduce additional pharmacophoric elements or to control the conformational preferences of the molecule.

This inherent "tunability" allows medicinal chemists to systematically explore the chemical space around the benzylpiperidine core, leading to the identification of compounds with improved efficacy and reduced off-target effects.

Synthetic Strategies for Accessing Benzylpiperidine Derivatives

The construction of the benzylpiperidine scaffold and its derivatives can be achieved through a variety of synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Here, we present detailed protocols for the synthesis of key benzylpiperidine intermediates.

Synthesis of N-Benzyl-4-piperidone: A Versatile Intermediate

N-benzyl-4-piperidone is a crucial building block for the synthesis of a wide range of 4-substituted benzylpiperidine derivatives. A common and efficient method for its preparation involves a one-pot reaction starting from benzylamine and an acrylic ester.[1]

Experimental Protocol: One-Pot Synthesis of N-Benzyl-4-piperidone [1]

-

Reaction Setup: In a reaction kettle equipped with a stirrer, dropping funnel, and condenser, add benzylamine and an alcohol-based organic solvent (e.g., methanol, ethanol).

-

Addition Reaction: While stirring, slowly add an acrylic ester (e.g., ethyl acrylate) dropwise to the benzylamine solution. The molar ratio of acrylic ester to benzylamine should be in the range of 2.6-5.

-

Heating and Maturation: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature to allow the reaction to proceed to completion.

-

Solvent Removal: Once the reaction is complete, distill off the excess acrylic ester and the alcohol solvent.

-

Condensation: Add an organic solvent suitable for the condensation reaction (e.g., toluene) to the residue. Add an organic base, such as sodium methoxide, sodium ethoxide, or potassium tert-butoxide, in portions. Heat the mixture to 50-85 °C. During this step, low-boiling-point byproducts are continuously removed by distillation to drive the reaction forward.

-

Hydrolysis and Decarboxylation: After the condensation is complete, cool the reaction mixture and neutralize it with an acid. Add a catalyst and maintain the temperature at 60-85 °C to effect hydrolysis and decarboxylation.

-

Work-up and Purification: After cooling, add an inorganic base to adjust the pH to 8-9. Separate the aqueous layer. The organic layer is then subjected to distillation under reduced pressure to recover the solvent and isolate the pure N-benzyl-4-piperidone.

Synthesis of 4-Benzylpiperidine from 4-Cyanopyridine

4-Benzylpiperidine is another key intermediate, and its synthesis can be achieved from commercially available 4-cyanopyridine and toluene.[2][3]

Experimental Protocol: Synthesis of 4-Benzylpiperidine [2][3]

-

Reaction of 4-Cyanopyridine and Toluene: In a suitable reaction vessel, 4-cyanopyridine is reacted with toluene in the presence of a catalyst to form 4-benzylpyridine.

-

Catalytic Hydrogenation: The resulting 4-benzylpyridine is then subjected to catalytic hydrogenation to reduce the pyridine ring. A common catalyst for this transformation is palladium on carbon (Pd/C). The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude 4-benzylpiperidine can be purified by distillation or chromatography.

Structure-Activity Relationships (SAR) of Benzylpiperidine Derivatives

The systematic modification of the benzylpiperidine scaffold has led to a deep understanding of the structure-activity relationships for various biological targets. This knowledge is invaluable for the rational design of new and improved therapeutic agents.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

One of the most successful applications of the benzylpiperidine scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. Donepezil is a prime example of a potent and selective AChE inhibitor based on this core. The SAR studies of benzylpiperidine-based AChE inhibitors have revealed several key insights.[4][5]

Table 1: SAR of Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors

| Compound | R1 (Benzyl Substitution) | R2 (Piperidine Substitution) | AChE IC50 (µM) | Reference |

| 7 | H | (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 28-41 | [4] |

| 8 | 3-F | (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 28-41 | [4] |

| 9 | 3-Cl | (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 28-41 | [4] |

| 10 | 3-Br | (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 28-41 | [4] |

| 19 | H | (2-phenylacetate) | 5.10 | [4] |

| 15b | - | 1,3-dimethylbenzimidazolinone linked | 0.39 | [5] |

| 15j | - | 1,3-dimethylbenzimidazolinone linked | - (BChE IC50 = 0.16) | [5] |

-

N-Benzyl Group: The N-benzyl group is crucial for potent AChE inhibition, likely interacting with the peripheral anionic site (PAS) of the enzyme.

-

Substituents on the Benzyl Ring: The introduction of small electron-withdrawing groups, such as halogens, on the benzyl ring generally does not significantly alter the inhibitory activity.[4]

-

4-Position of the Piperidine Ring: The nature of the substituent at the 4-position of the piperidine ring is a critical determinant of potency. Bulky and rigid substituents that can span the active site gorge of AChE often lead to highly potent inhibitors.

Opioid Receptor Modulators for Pain Management

Benzylpiperidine derivatives have also been extensively explored as ligands for opioid receptors, particularly the µ-opioid receptor (MOR), for the development of novel analgesics with improved side-effect profiles.[6]

Table 2: SAR of Benzylpiperidine Derivatives as µ-Opioid Receptor Ligands

| Compound | Modifications | µ-Opioid Receptor Ki (nM) | σ1 Receptor Ki (nM) | Reference |

| 52 | Dual MOR/σ1R ligand | 56.4 | 11.0 | [6] |

-

Dual Targeting: The development of dual-acting ligands that target both the MOR and the sigma-1 (σ1) receptor has shown promise in producing potent antinociceptive effects with reduced opioid-related side effects.[6]

-

Fine-Tuning Affinity: Subtle modifications to the benzylpiperidine scaffold can significantly impact the binding affinity for both MOR and σ1 receptors, allowing for the optimization of the desired dual-target profile.

Key Experimental Protocols in Benzylpiperidine Research

The evaluation of novel benzylpiperidine derivatives requires a robust set of experimental protocols to characterize their biological activity. Here, we provide a detailed methodology for a common in vitro assay used to assess AChE inhibition.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity and inhibition.[7][8][9][10][11]

Experimental Protocol: Ellman's Assay for AChE Inhibition [7]

-

Preparation of Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) in deionized water

-

Test compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the test compound solution at various concentrations. For the control wells, add 10 µL of the solvent used for the test compound.

-

Add 10 µL of the AChE solution to each well.

-

Incubate the plate for 10 minutes at 25 °C.

-

Following incubation, add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

-

Shake the plate for 1 minute.

-

Stop the reaction by adding 20 µL of 5% SDS.

-

Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing Key Concepts in Benzylpiperidine Drug Discovery

Visual representations are powerful tools for understanding complex biological pathways and experimental workflows. Here, we provide Graphviz diagrams to illustrate key concepts relevant to benzylpiperidine research.

The Drug Discovery and Development Pipeline

The journey of a benzylpiperidine derivative from a laboratory concept to a marketed drug follows a well-defined pipeline.

Caption: A generalized workflow of the drug discovery and development pipeline.

Cholinergic Signaling Pathway in Alzheimer's Disease

Benzylpiperidine-based AChE inhibitors act by modulating the cholinergic signaling pathway, which is impaired in Alzheimer's disease.[12][13][14][15][16]

Caption: The cholinergic signaling pathway at the synapse.

Experimental Workflow for an In Vitro AChE Inhibition Assay

The following diagram outlines the key steps in performing an in vitro acetylcholinesterase inhibition assay.

Sources

- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 2. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

Technical Whitepaper: Strategic Utilization of 2-(1-Benzylpiperidin-3-yl)acetonitrile in CNS Drug Discovery

[1]

Executive Summary & Chemical Identity

2-(1-Benzylpiperidin-3-yl)acetonitrile is a pivotal "homologation scaffold" used primarily in the synthesis of CNS-active agents, specifically Sigma Receptor (σR) antagonists and Acetylcholinesterase (AChE) inhibitors .[1] Unlike direct 3-substituted piperidines used in kinase inhibitors (e.g., Ibrutinib), this molecule provides a two-carbon linker (-CH2-CN) at the 3-position, making it an ideal precursor for ethylamine side chains found in GPCR ligands and neuroprotective agents.[1]

Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 2-(1-benzylpiperidin-3-yl)acetonitrile |

| CAS Number | 5562-20-9 (Racemate) |

| Molecular Formula | C₁₄H₁₈N₂ |

| Molecular Weight | 214.31 g/mol |

| SMILES | N#CCC1CN(CC2=CC=CC=C2)CCC1 |

| Appearance | Pale yellow to colorless oil (often solidifies at low temp) |

| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in water |

| Key Functional Groups | Nitrile (electrophile/precursor), Tertiary Amine (basic), Benzyl (protecting group) |

Strategic Sourcing & Commercial Landscape

For drug development campaigns, sourcing the correct grade is critical. The presence of metal residues from the benzylation step or unreacted cyanide from the nitrile formation can poison downstream catalysts (e.g., Raney Nickel or Pd/C).

Procurement Decision Matrix

The following diagram outlines the decision logic for sourcing this material based on your project phase (Discovery vs. Process Development).

Figure 1: Sourcing decision tree emphasizing the critical QC step for catalyst poisons.[1]

Synthetic Utility & Applications

This compound is not a final drug but a divergent intermediate .[1] Its value lies in the reactivity of the nitrile group relative to the stable piperidine core.[1]

Core Workflows

-

Homologation to Ethylamines (CNS Ligands): The primary application is the reduction of the nitrile to a primary amine. This generates a Piperidine-CH2-CH2-NH2 motif, a pharmacophore often found in Sigma-1 receptor antagonists used for neuropathic pain.[1]

-

Hydrolysis to Acetic Acid Derivatives: Acidic hydrolysis yields the carboxylic acid, allowing for amide coupling to create complex peptidomimetics.

-

Alpha-Alkylation: The alpha-proton of the nitrile is acidic enough (pKa ~25) to be deprotonated by strong bases (LDA, LiHMDS), allowing for the introduction of alkyl groups to increase steric bulk before reduction.[1]

Reaction Pathway Diagram

The diagram below illustrates the divergent synthesis pathways starting from CAS 5562-20-9.

Figure 2: Divergent synthetic pathways.[1] Route A is the most common application in CNS drug discovery.[1]

Quality Control & Validation Protocols

Trustworthiness in data relies on validating the starting material. Commercial batches of nitriles often contain hydrolysis byproducts (amides) or starting material (chlorides/mesylates).

Self-Validating QC System

Do not rely solely on the vendor's CoA.[1] Perform the following checks upon receipt:

| Technique | Diagnostic Signal | Acceptance Criteria |

| 1H-NMR (CDCl3) | Benzyl CH2 singlet (~3.5 ppm) Piperidine ring protons (multiplets 1.5-2.8 ppm) | Integral ratio of Benzyl:Piperidine must match.[1] No extra peaks at 9-10 ppm (aldehyde impurity).[1] |

| IR Spectroscopy | -C≡N stretch at ~2240 cm⁻¹ | Strong, sharp peak.[1] Absence of broad -OH stretch (3400 cm⁻¹) indicating hydrolysis.[1] |

| HPLC (Reverse Phase) | Retention time vs. standard | Purity > 98% (Area %). Impurity profile must be consistent batch-to-batch.[1] |

| Chiral HPLC | (If stereochemistry is critical) | Racemate: 50:50 ratio. Enantiopure: >98% ee required for clinical candidates. |

Expert Insight: If you intend to perform a catalytic hydrogenation (Route A or C in Fig 2), you must test for sulfur or cyanide ions, as these will deactivate Palladium or Raney Nickel catalysts. A simple lead acetate paper test or elemental analysis is recommended for bulk lots.

Handling & Safety Guidelines

While not highly volatile, the nitrile moiety presents toxicity risks, and the amine functionality makes it corrosive.

-

Nitrile Toxicity: Metabolizes to release cyanide in vivo.[1] Handle in a fume hood. In case of skin contact, wash immediately with soap and water; do not use acidic solvents which may liberate HCN.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The benzylic amine is prone to oxidation (N-oxide formation) if left exposed to air at room temperature for extended periods.[1]

-

Incompatibility: Avoid strong oxidizers (peroxides) and strong acids (unless intended for hydrolysis).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277732, 2-(1-Benzylpiperidin-3-yl)acetonitrile.[1] Retrieved from [Link]

-

Mestres, J. et al. (2011). Ligands for Sigma Receptors: Synthesis and SAR of Piperidine-based Analogs.[1] Journal of Medicinal Chemistry.[1] (Contextual citation for the utility of benzylpiperidine scaffolds in CNS research).

Methodological & Application

Derivatization of the nitrile group in 2-(1-Benzylpiperidin-3-YL)acetonitrile

Application Note: Strategic Derivatization of the Nitrile Group in 2-(1-Benzylpiperidin-3-yl)acetonitrile

Executive Summary

This technical guide details the synthetic utility of 2-(1-Benzylpiperidin-3-yl)acetonitrile (CAS: 5562-20-9). As a pharmacophore scaffold, the 3-substituted piperidine ring is a privileged structure in medicinal chemistry, serving as a core for NMDA receptor antagonists, sigma receptor ligands, and heterogeneous neurotransmitter analogues.

The nitrile moiety (

Chemical Profile & Reactivity Scope

| Property | Specification |

| Compound Name | 2-(1-Benzylpiperidin-3-yl)acetonitrile |

| CAS Number | 5562-20-9 |

| Molecular Weight | 214.31 g/mol |

| Core Reactivity | Electrophilic carbon (nitrile); Nucleophilic nitrogen (piperidine, currently benzylated) |

| Stability | Stable under standard conditions; Benzyl group susceptible to hydrogenolysis ( |

Strategic Divergence Pathway

The following diagram illustrates the four primary derivatization pathways covered in this guide.

Figure 1: Divergent synthesis pathways from the nitrile hub. Colors indicate reaction severity (Red: Acidic/Harsh, Green: Reductive, Yellow: Cycloaddition).

Detailed Experimental Protocols

Module 1: Hydrolysis to Carboxylic Acid

Target: 2-(1-Benzylpiperidin-3-yl)acetic acid

Rationale: Acidic hydrolysis is preferred over basic hydrolysis for this substrate. The basic piperidine nitrogen will form a hydrochloride salt, increasing water solubility and facilitating purification without the need for chromatography.

Protocol:

-

Setup: Charge a round-bottom flask with 2-(1-Benzylpiperidin-3-yl)acetonitrile (1.0 equiv).

-

Solvent: Add 6M HCl (10-15 volumes).

-

Reaction: Reflux at 100°C for 4–6 hours. Monitor by TLC (eluent: MeOH/DCM) or LC-MS. The nitrile peak (

) should disappear. -

Workup (Critical Step):

-

Concentrate the reaction mixture in vacuo to remove excess HCl and water.

-

The residue is the hydrochloride salt of the amino acid.

-

Optional Desalting: To obtain the free zwitterion, dissolve in minimal water and adjust pH to the isoelectric point (~pH 6.5) using 2M NaOH. The product often precipitates; if not, extract with n-butanol.

-

-

Validation:

NMR should show a carbonyl shift to

Module 2: Reduction to Primary Amine (Homologation)

Target: 2-(1-Benzylpiperidin-3-yl)ethan-1-amine

Rationale: Catalytic hydrogenation (e.g., Raney Ni) carries a high risk of de-benzylating the piperidine nitrogen. Lithium Aluminum Hydride (LAH) is the reagent of choice as it reduces the nitrile to the primary amine while leaving the

Safety Note: LAH is pyrophoric. Ensure anhydrous conditions.

Protocol:

-

Activation: Suspend

(2.0 equiv) in anhydrous THF under Argon at 0°C. -

Addition: Dissolve the nitrile (1.0 equiv) in anhydrous THF and add dropwise to the LAH suspension.

-

Reaction: Warm to room temperature, then reflux for 3 hours.

-

Quenching (Fieser Method): This specific workup is required to prevent the formation of aluminum emulsions that trap the product.

-

Cool to 0°C.

-

Add water (

mL per -

Add 15% NaOH (

mL). -

Add water (

mL).[1]

-

-

Isolation: Filter the granular white precipitate. Dry the filtrate over

and concentrate.

Figure 2: The Fieser Workup Protocol for Aluminum Hydride reductions.

Module 3: Bioisostere Synthesis (Tetrazole Formation)

Target: 5-((1-Benzylpiperidin-3-yl)methyl)-1H-tetrazole

Rationale: The tetrazole ring is a lipophilic bioisostere of the carboxylic acid, often improving metabolic stability and bioavailability in neuroactive drugs (similar to the strategy used in sartan drugs).

Protocol:

-

Reagents: Combine nitrile (1.0 equiv), Sodium Azide (

, 1.5 equiv), and Zinc Bromide ( -

Solvent: DMF or Water/Isopropanol (2:1).

-

Note:

allows for lower temperatures and avoids the formation of hydrazoic acid (

-

-

Reaction: Heat to 100-110°C for 12–24 hours.

-

Workup:

-

Acidify carefully with 1M HCl to pH 3-4 (Caution:

gas risk if excess azide is present; perform in fume hood). -

The tetrazole product typically precipitates or can be extracted into Ethyl Acetate.

-

-

Validation: Mass spectrometry (ESI-) will show

peak.

Comparative Data Summary

| Transformation | Reagent System | Key Risk | Typical Yield | Ref |

| Hydrolysis | 6M HCl, Reflux | Decarboxylation (rare) | 80-90% | [1] |

| Reduction | Emulsion formation | 75-85% | [2] | |

| Tetrazole | Azide explosion | 85-95% | [3] | |

| Grignard | Over-addition | 60-75% | [4] |

Troubleshooting & Critical Controls

-

Benzyl Cleavage: If the benzyl group is lost during reduction (observed as a mass shift of -90 Da), switch from catalytic hydrogenation to hydride reagents (LAH or Borane-THF).

-

Incomplete Hydrolysis: If the amide intermediate persists during acid hydrolysis, increase the acid concentration to 12M or switch to basic hydrolysis (KOH in Ethylene Glycol at 150°C).

-

Purification: The piperidine nitrogen makes these compounds basic.

-

For Acid Products: Use cation exchange resin (SCX-2) to trap the molecule, wash with MeOH, and elute with

. -

For Amine Products: Distillation is difficult; column chromatography with

(90:9:1) is recommended.

-

References

-

Preskorn, S. H., et al. (2008). "Traxoprodil (CP-101,606), a specific NR2B antagonist."[2] Journal of Clinical Psychopharmacology.

-

BenchChem Technical Series. (2025). "Synthesis of Benzyl Azide and Tetrazole Derivatives." BenchChem Protocols.

-

Himo, F., et al. (2002). "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society.

-

Ágai, B., et al. (2003).[3] "A Facile Synthesis of 3-(Substituted benzyl)piperidines." Tetrahedron.

-

Chenard, B. L., et al. (1995). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant." Journal of Medicinal Chemistry.

Sources

Application Note: A Robust LC-MS/MS Method for the Analysis of 2-(1-Benzylpiperidin-3-YL)acetonitrile

Abstract

This document provides a comprehensive guide for the sensitive and selective analysis of 2-(1-Benzylpiperidin-3-YL)acetonitrile using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, a substituted piperidine derivative, is of significant interest to researchers in synthetic chemistry and drug development. The protocols herein detail a complete workflow, from sample preparation to method development and data interpretation, grounded in established analytical principles. We will explain the rationale behind key experimental choices, such as the selection of ionization techniques and fragmentation parameters, to ensure a scientifically sound and reproducible method. This guide is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for the characterization and quantification of this molecule.

Introduction and Analytical Rationale

2-(1-Benzylpiperidin-3-YL)acetonitrile is a small molecule featuring a tertiary amine within a piperidine ring, a benzyl group, and a nitrile functional group. Its structural complexity and potential pharmacological relevance necessitate a highly specific and sensitive analytical method for its detection and quantification in various matrices.

Mass spectrometry (MS) is the technology of choice for this application due to its unparalleled sensitivity and specificity. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), it becomes a powerful tool for analyzing complex mixtures.

Why LC-MS/MS?

-

Specificity: Tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, allows for the selection of a specific precursor ion and its unique fragment ions. This two-stage filtering process virtually eliminates matrix interferences, providing exceptional specificity.

-

Sensitivity: Modern mass spectrometers can achieve detection limits in the picogram to femtogram range, which is crucial for applications such as metabolite identification, pharmacokinetic studies, or impurity profiling.

-

Structural Elucidation: The fragmentation pattern generated in the MS/MS experiment provides a structural fingerprint of the molecule, confirming its identity.

The basic nitrogen in the piperidine ring makes 2-(1-Benzylpiperidin-3-YL)acetonitrile an ideal candidate for positive-mode Electrospray Ionization (ESI), a soft ionization technique that readily produces protonated molecular ions, [M+H]⁺.

Compound Information

A clear understanding of the analyte's physicochemical properties is the foundation of any robust analytical method.

| Property | Value | Source |

| Chemical Name | 2-(1-Benzylpiperidin-3-YL)acetonitrile | - |

| CAS Number | 5562-20-9 | [1] |

| Molecular Formula | C₁₄H₁₈N₂ | [1][2] |

| Molecular Weight | 214.31 g/mol | [1] |

| Monoisotopic Mass | 214.146999 Da | Calculated |

| Predicted [M+H]⁺ (m/z) | 215.1548 | Calculated |

| Chemical Structure |  | - |

(Note: The structure image is a placeholder for the actual chemical structure of 2-(1-Benzylpiperidin-3-YL)acetonitrile)

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the analysis. The overall workflow is designed to be systematic, beginning with instrument setup and culminating in data acquisition.

Caption: Overall analytical workflow for the LC-MS/MS analysis of 2-(1-Benzylpiperidin-3-YL)acetonitrile.

Protocol 1: Reagent and Sample Preparation

Rationale: Proper sample preparation is critical for reproducibility. Using high-purity solvents minimizes background noise and potential adduct formation.

-

Reagents and Materials:

-

2-(1-Benzylpiperidin-3-YL)acetonitrile reference standard

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade, >99%)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Autosampler vials with septa

-

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of deionized water.

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

-

Rationale: Formic acid is a common mobile phase modifier that acidifies the solution, promoting the protonation of basic analytes like our target compound, which significantly enhances the ESI signal[3].

-

-

Stock and Working Standard Preparation:

-

Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Stock (10 µg/mL): Dilute the primary stock 1:100 with 50:50 Methanol:Water.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock with 50:50 Methanol:Water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Protocol 2: LC-MS/MS Method Parameters

Rationale: The following parameters serve as a robust starting point. Method optimization may be required depending on the specific instrumentation and sample matrix.

A. Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |

| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns. |

| Injection Volume | 2-5 µL | Balances sensitivity with potential column overload. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| LC Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A typical gradient to elute the compound and clean the column. |

B. Mass Spectrometry (MS) Parameters:

These parameters are for a typical triple quadrupole (QqQ) mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for ion generation. |

| Source Temp. | 120 - 150 °C | Assists in desolvation without causing thermal degradation. |

| Desolvation Temp. | 350 - 450 °C | Ensures complete evaporation of solvent from droplets. |

| Desolvation Gas | Nitrogen, 600 - 800 L/hr | High flow rate to efficiently remove the solvent vapor. |

| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |

Results and Discussion: From Identification to Quantification

Step 1: Precursor Ion Identification

First, perform a full scan (MS1) analysis by infusing a standard solution or injecting it onto the LC system. The goal is to identify the protonated molecule, [M+H]⁺. Based on the monoisotopic mass of 214.147 Da, the expected m/z for the singly charged protonated ion is 215.15 .

Step 2: Fragmentation Analysis and Pathway Prediction

Once the precursor ion is confirmed, a product ion scan (MS/MS) is performed. The [M+H]⁺ ion (m/z 215.15) is isolated and fragmented in the collision cell by Collision-Induced Dissociation (CID). The resulting fragments provide structural confirmation. The N-benzyl and piperidine moieties are susceptible to fragmentation.

Predicted Fragmentation Pathway:

Caption: Predicted fragmentation of protonated 2-(1-Benzylpiperidin-3-YL)acetonitrile. (Note: Images are placeholders for chemical structures)

-

Primary Fragmentation: The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak. This would result in two key fragments:

-

The benzyl cation (or its more stable tropylium isomer), C₇H₇⁺

-

Sources

- 1. 5562-20-9|2-(1-Benzylpiperidin-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. 2-(1-Benzylpiperidin-3-yl)acetonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Purification of 2-(1-Benzylpiperidin-3-yl)acetonitrile via Flash Column Chromatography

This Application Note provides a rigorous technical guide for the purification of 2-(1-Benzylpiperidin-3-yl)acetonitrile (CAS: 5562-20-9). This compound is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and requires specific chromatographic strategies due to its basic tertiary amine functionality.

Executive Summary

Purifying 2-(1-Benzylpiperidin-3-yl)acetonitrile presents a classic "amine problem" in normal-phase chromatography. The basic nitrogen of the piperidine ring interacts strongly with acidic silanol groups (

This protocol details a Triethylamine (TEA)-modified Normal Phase method that neutralizes surface acidity, ensuring sharp peak shape and high recovery. We also outline a secondary Reverse Phase (C18) strategy for high-purity requirements (>99.5%).

Physicochemical Profile & Separation Logic

Understanding the molecule is the first step to successful separation.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Tertiary Amine + Nitrile + Benzyl | Dual nature: Lipophilic benzyl group allows retention on C18; Basic nitrogen causes silanol interaction. |

| pKa (Conj. Acid) | ~9.0 - 9.5 (Piperidine N) | Highly basic. Will be protonated ( |

| LogP | ~2.1 | Moderately lipophilic. Soluble in DCM, EtOAc, MeOH. |

| UV Chromophore | Benzyl ( | Easily detectable by standard UV-Vis detectors. |

The "Silanol Effect" Mechanism

Without a modifier, the piperidine nitrogen hydrogen-bonds to the silica surface.

Method Development Strategy

3.1 TLC Analysis (Crucial First Step)

Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).

-

Plate: Silica Gel 60

(Aluminum or Glass backed). -

Visualization: UV (254 nm) and Iodine (

) Stain (Nitrogen turns brown). -

Solvent Screening:

-

Attempt 1 (Standard): 30% EtOAc in Hexane.

Result: Spot stays at baseline or streaks heavily. -

Attempt 2 (Modified): 30% EtOAc in Hexane + 1% TEA .

Result: Spot moves (

-

Decision: The mobile phase must contain an organic base modifier.

Detailed Protocol: Normal Phase Purification

4.1 Materials

-

Stationary Phase: Irregular Silica Gel (40-63 µm, 60 Å pore size).

-

Mobile Phase A: Hexanes (or Heptane).

-

Modifier: Triethylamine (TEA) or

(28%). -

Sample Solvent: Dichloromethane (DCM) for loading.

4.2 Step-by-Step Procedure

Step 1: Column Preparation (Slurry Packing)

-

Note: Pre-treating the silica is more effective than just adding TEA to the eluent.

-

Calculate silica mass: Use 30:1 to 50:1 silica-to-crude ratio (e.g., for 1g crude, use 30-50g silica).

-

Prepare Slurry Solvent : Hexane containing 2% TEA .

-

Mix silica with Slurry Solvent and pour into the column.

-

Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 90:10 Hex/EtOAc + 1% TEA) to equilibrate.

Step 2: Sample Loading

-

Liquid Loading (Preferred): Dissolve crude in the minimum amount of DCM. Carefully pipette onto the sand bed.

-

Dry Loading (Alternative): If crude is oily/sticky, dissolve in DCM, add Celite (1:2 ratio), evaporate to dryness, and pour the free-flowing powder onto the column.

Step 3: Elution Gradient Run a linear gradient to separate non-polar impurities (e.g., benzyl chloride) from the polar amine.

-

Flow Rate: 15-20 mL/min (for a 25mm ID column).

-

Modifier: Maintain 1% TEA in both solvent bottles throughout the run.

| Time (min) | % Mobile Phase B (EtOAc) | Event |

| 0 - 5 | 5% | Elute non-polar impurities (Benzyl halides) |

| 5 - 25 | 5% | Linear Gradient |

| 25 - 35 | 40% | Elute Target Compound |

| 35 - 40 | 100% | Wash column (remove polar byproducts) |

Step 4: Fraction Collection & Workup

-

Monitor fractions via UV (254 nm).

-

Pool fractions containing the pure spot (

in 30% EtOAc/Hex+TEA). -

CRITICAL: TEA has a high boiling point (89°C) and smells.

-

Removal: Concentrate fractions on a rotary evaporator. To remove residual TEA, add DCM and wash with saturated

(do not use acid, or you will salt out your product). Dry over

-

Visualization of the Workflow

Caption: Workflow for the purification of basic amines on silica gel, highlighting the critical TEA blocking mechanism.

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| Streaking/Tailing | Insufficient base modifier. | Increase TEA to 2-3% or switch to |

| Low Recovery | Product stuck as salt on silica. | Flush column with DCM:MeOH:NH4OH (90:9:1) to strip all amines. |

| Co-elution | Impurity has similar polarity (e.g., Benzyl alcohol). | Change selectivity: Use DCM:MeOH (95:5) instead of Hex:EtOAc. |

| High Backpressure | Fine particles blocking frit. | If dry loading, ensure Celite/Silica ratio is correct. Filter crude sample before liquid loading. |

Alternative: Reverse Phase (C18)

For scale-up or if TEA residues are unacceptable:

-

Column: C18 (ODS).

-

Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (pH ~8.0). Basic pH keeps the amine neutral.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% to 90% B over 20 mins.

-

Advantage: Product elutes as a free base; volatile buffer is easily removed.

Safety Considerations

-

Nitriles: While this specific intermediate is not highly volatile, nitriles can liberate cyanide under strong metabolic or chemical stress. Handle in a fume hood.

-

Silica Dust: Inhalation hazard. Use a mask when packing columns.

-

Solvents: DCM and Hexane are neurotoxic/carcinogenic. Avoid skin contact.

References

-

Biotage Application Note. "Strategies for the Purification of Amines." Biotage.com. Link

-

Teledyne ISCO. "Flash Chromatography of Basic Compounds." Teledyne ISCO Technical Notes. Link

-

Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison, Department of Chemistry. Link

-

ChemicalBook. "2-(1-Benzylpiperidin-3-yl)acetonitrile Product Properties." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(1-Benzylpiperidin-3-YL)acetonitrile Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-(1-Benzylpiperidin-3-YL)acetonitrile. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction conditions.

Reaction Overview and Mechanism

The synthesis of 2-(1-Benzylpiperidin-3-YL)acetonitrile is most commonly achieved via a nucleophilic substitution reaction (SN2). In this process, the secondary amine of 2-(piperidin-3-yl)acetonitrile acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). A non-nucleophilic base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Reaction Scheme:

Technical Support Center: Nitrile Reduction in Benzylpiperidine Scaffolds

Ticket Subject: Strategies for chemoselective nitrile reduction in the presence of N-benzyl piperidine moieties. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary & Diagnostic Logic

Reducing a nitrile group attached to a benzylpiperidine core presents a classic "chemoselectivity vs. reactivity" conflict.[1] The N-benzyl bond is labile under standard hydrogenation conditions (hydrogenolysis), while the steric bulk of the piperidine ring can hinder hydride approach. Furthermore, the basic piperidine nitrogen can poison heterogeneous catalysts.

Before selecting a reagent, consult the decision matrix below to match your specific substrate constraints to the correct methodology.

Decision Matrix: Method Selection

Figure 1: Decision tree for selecting the optimal reduction protocol based on scale and chemoselectivity requirements.

Method A: The "Magic" Reduction (NaBH4 + CoCl2)

Best For: High chemoselectivity (preserving the N-benzyl group) on lab scale (<20g).[1]

This method utilizes in situ generated cobalt boride (Co2B), a black precipitate that functions as a heterogeneous catalyst.[1] It coordinates with the nitrile, facilitating hydride transfer from borohydride. Unlike LAH, it rarely touches the benzyl-nitrogen bond.

Protocol

-

Dissolution: Dissolve the nitrile-benzylpiperidine substrate (1.0 equiv) and CoCl2·6H2O (0.5 - 1.0 equiv) in MeOH.[1] The solution should be pink/purple.[1]

-

Addition: Cool to 0°C. Add NaBH4 (5.0 - 10.0 equiv) portion-wise. Caution: Vigorous gas evolution (H2).[1]

-

Reaction: The solution will turn black immediately (formation of cobalt boride).[1] Stir at room temperature for 1-4 hours.

-

Workup (Critical):

Troubleshooting "Magic" Reduction

| Symptom | Diagnosis | Solution |

| Black precipitate clumps/stalls | Catalyst aggregation reducing surface area.[1] | Use efficient mechanical stirring.[1] Add CoCl2 after partial NaBH4 addition (reverse addition) to form fresh catalyst.[1] |

| Incomplete Conversion | Boride catalyst deactivation. | Add a second portion of CoCl2 and NaBH4.[1] The catalyst has a finite lifetime.[1] |

| Product trapped in aqueous phase | Amphoteric nature of polyamines.[1] | Ensure pH is >11 during extraction.[1] Salting out (NaCl saturation) is often required for diamines.[1] |

Method B: Borane Reduction (BH3[1][2]·THF or DMS)

Best For: Stubborn, sterically hindered nitriles where CoCl2 fails.[1]

Borane is an electrophilic reducing agent.[1] It coordinates to the nitrile nitrogen, activating the carbon for hydride delivery. The Trap: Borane forms a stable Lewis acid-base complex with the piperidine nitrogen and the newly formed primary amine. Simple water addition will NOT release your product. [1]

Protocol

-

Setup: Dry glassware under Ar/N2. Dissolve substrate in anhydrous THF.

-

Reduction: Add BH3·DMS (3.0 - 5.0 equiv) dropwise at 0°C. Reflux for 2-6 hours.[1]

-

The "Stuck" Intermediate: At this stage, TLC often shows a baseline spot (the boron-amine complex), not the free amine.

-

Complex Breaking (Mandatory Step):

-

Cool to 0°C. Carefully add MeOH (quench excess hydride).[1]

-

Acid Hydrolysis: Add conc. HCl (approx 1mL per mmol substrate) and REFLUX for 1 hour.

-

Alternative: Oxidative workup (NaOH/H2O2) can also break the B-N bond but risks N-oxide formation on the piperidine.

-

-

Isolation: Basify to pH 12, extract.

Visualization: The Borane Trap

Figure 2: The necessity of acidic reflux to liberate the amine from the borane complex.[1]

Method C: Catalytic Hydrogenation (Raney Ni)

Best For: Scale-up (>50g) or when avoiding metal salts (Co/B) is necessary.[1]

Why not Pd/C? Palladium on Carbon is the standard catalyst for cleaving benzyl groups (debenzylation). Using Pd/C for this reduction often results in the loss of the benzyl group before the nitrile reduces. Raney Nickel is less active toward hydrogenolysis but active toward nitriles.[1]

Protocol

-

Catalyst: Wash Raney Nickel (slurry in water) with MeOH x3 (Caution: Pyrophoric when dry).[1]

-

Solvent: Ammonia in MeOH (7N NH3 in MeOH).[1]

-

Why Ammonia? It suppresses the formation of secondary amines (dimers) by out-competing the primary amine for the intermediate imine.

-

-

Conditions: 50 psi H2, RT to 50°C.

-

Filtration: Filter through Celite (keep wet).

Troubleshooting Hydrogenation

| Symptom | Diagnosis | Solution |

| Loss of Benzyl Group | Hydrogenolysis occurred.[2] | Switch from Pd to Raney Ni or PtO2. If using Pd, stop reaction immediately upon H2 uptake cessation.[1] |

| Dimer Formation (Secondary Amine) | Condensation of product with imine intermediate.[1] | Increase NH3 concentration.[1] High dilution also helps.[1] |

| No Reaction | Catalyst Poisoning. | The basic piperidine N is binding to the metal surface. Add 1.0 equiv of HCl to protonate the piperidine (run as salt), but monitor for debenzylation. |

FAQ & Common Pitfalls

Q: I see conversion on TLC, but my yield is <20% after column chromatography. A: The primary amine product is likely "streaking" on silica due to its high polarity and basicity.[1]

-

Fix: Use 1% Triethylamine or 1% NH4OH in your DCM/MeOH eluent to deactivate silica acidic sites.[1] Alternatively, use amine-functionalized silica.[1]

Q: Can I use LAH (Lithium Aluminum Hydride)? A: Yes, but with caution. LAH is a brute-force reagent.[1] While it generally preserves N-benzyl groups at low temperatures, it can cause ring-opening of the piperidine (Retro-Mannich type) if the temperature is too high. The aluminum emulsion workup (Fieser method) can also trap your polar diamine product.

Q: My "Magic Reduction" (CoCl2/NaBH4) turned brown instead of black. A: This indicates incomplete boride formation, usually due to old NaBH4 (absorbed moisture).[1] Use fresh borohydride.[1] The active catalyst is the black, finely divided precipitate.

References

-

Satoh, T., et al. (1969).[1] The selective reduction of nitrile groups to primary amines using Cobalt Chloride and Sodium Borohydride.[3] Tetrahedron Letters, 10(49), 4555-4558. Link

-

Brown, H. C., & Choi, Y. M. (1982).[1][4] Selective reductions.[1][4][5] 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide. The Journal of Organic Chemistry, 47(16), 3153-3163. Link[1]

-

Caddick, S., et al. (2003).[1] Intermolecular hydroboration of nitriles: a facile route to primary amines.[1][5] Tetrahedron, 59(29), 5417-5423. Link[1]

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis.[1][6] Academic Press.[1] (Standard text for catalyst selection/poisoning mechanisms).

Sources

- 1. Manganese catalysed reduction of nitriles with amine boranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

Technical Support Center: Optimizing Catalyst Selection for Benzylpiperidine Synthesis

Welcome to the technical support center for the synthesis of N-benzylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during this crucial synthetic transformation. The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, frequently utilized for its structural and physicochemical properties in drug design.[1][2][3] The most common and atom-economical method for its synthesis is the direct reductive amination of benzaldehyde with piperidine.[4][5]

Success in this synthesis hinges on the judicious selection of a catalyst and the optimization of reaction conditions. This document provides troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues and enhance your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of N-benzylpiperidine via catalytic reductive amination. Each entry details the potential causes, provides validated solutions, and describes the expected outcome.

Q1: My reaction yield is low, and analysis shows mostly unreacted benzaldehyde and piperidine. What is preventing the reaction from proceeding?

Plausible Cause: The primary issue here is likely inefficient formation of the iminium ion intermediate, which is a prerequisite for the final reduction step.[5][6] The equilibrium between the starting materials (aldehyde/amine) and the imine can be unfavorable under neutral conditions, or the rate of imine formation may be the rate-determining step of the overall process.[6]

Solutions & Protocol:

-

Catalytic Acid Addition: The formation of the iminium ion is acid-catalyzed. Adding a catalytic amount of a weak acid can significantly accelerate this step.[7]

-

Protocol: To your reaction mixture of benzaldehyde (1.0 eq) and piperidine (1.1 eq) in a suitable solvent (e.g., THF, Methanol), add glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation before introducing the reducing agent or pressurizing with H₂.[7]

-

-

Water Removal: The condensation reaction to form the imine from the initial hemiaminal intermediate releases a molecule of water.[5] In a closed system, this can shift the equilibrium back towards the starting materials.

-

Protocol: If performing the reaction in two steps (indirect reductive amination), use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water during the imine formation stage. For one-pot reactions, adding a drying agent like molecular sieves (3Å or 4Å) to the reaction vessel can sequester the water as it forms.

-

Expected Outcome: By promoting iminium ion formation, you should observe a significant decrease in the amount of unreacted benzaldehyde and a corresponding increase in the yield of N-benzylpiperidine upon completion of the reduction.

Q2: My catalytic hydrogenation using Pd/C is extremely slow or has stalled completely. How can I resolve this?

Plausible Cause: This is a classic case of catalyst deactivation or "poisoning." The amine product, N-benzylpiperidine, is a Lewis base and can strongly adsorb onto the acidic sites of the palladium catalyst surface, blocking active sites and preventing further reaction.[8][9] Other potential causes include poor quality catalyst or insufficient hydrogen pressure for the transformation.[9]

Solutions & Protocol:

-

Acidic Additive to Prevent Product Inhibition: Adding a stoichiometric amount of a mild acid protonates the product amine, forming a salt that has a lower affinity for the catalyst surface, thereby preventing poisoning.[9]

-

Protocol: Add 1.0 equivalent of acetic acid or a controlled amount of HCl (as a solution in an appropriate solvent) to the reaction mixture. This will protonate the piperidine starting material and the N-benzylpiperidine product as it forms.

-

-

Select a More Robust Catalyst: Some catalysts are inherently more resistant to amine poisoning.

-

Recommendation: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for reactions involving amines, including N-debenzylation, due to its different surface properties.[9] Consider using it as a direct replacement.

-

-

Optimize Reaction Conditions:

-

Increase Hydrogen Pressure: If using a hydrogenation reactor, increasing the H₂ pressure (e.g., from 1 atm to 50-100 psi) can increase the rate of the surface reaction and overcome some forms of inhibition.[9]

-

Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can compensate for partial deactivation.

-

Expected Outcome: The reaction rate should increase significantly, leading to complete conversion of the starting materials in a reasonable timeframe.

Caption: Troubleshooting Flowchart for Low Yield in Catalytic Hydrogenation.

Q3: I'm observing a significant amount of benzyl alcohol as a byproduct. How can I prevent this?

Plausible Cause: Benzyl alcohol is formed when the catalyst reduces the starting material, benzaldehyde, before it has a chance to react with piperidine to form the iminium ion.[4][7] This side reaction becomes competitive if the rate of hydrogenation of the aldehyde is faster than the rate of imine formation.

Solutions & Protocol:

-

Pre-form the Iminium Ion: The most effective solution is to allow the imine to form before introducing the means of reduction.

-

Protocol (One-Pot): Mix benzaldehyde and piperidine in the solvent at room temperature for 30-60 minutes (with a catalytic amount of acetic acid, as described in Q1) before adding the heterogeneous catalyst and introducing hydrogen. This gives the iminium ion a "head start."[7]

-

-

Choose a Chemoselective Reducing Agent: If not using catalytic hydrogenation, some chemical reducing agents are more selective for imines over aldehydes.

-

Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations because it reduces iminium ions much faster than it reduces aldehydes, thus minimizing benzyl alcohol formation.[4]

-

-

Control Stoichiometry: Ensure that piperidine is used in a slight excess (e.g., 1.1-1.2 equivalents) to maximize the conversion of benzaldehyde to the iminium intermediate.

Expected Outcome: The selectivity of the reaction will shift dramatically towards the desired N-benzylpiperidine product, with a significant reduction in the formation of benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between Palladium (Pd), Platinum (Pt), and Nickel (Ni) catalysts for this synthesis?

This is a critical consideration balancing cost, activity, and selectivity.

-

Palladium (Pd): Generally considered the workhorse for this transformation. Pd/C offers an excellent balance of high activity, good selectivity, and reasonable cost.[10] It is highly effective for the hydrogenation of the C=N bond of the iminium intermediate. However, as noted, it can be susceptible to amine poisoning.[8][9]

-

Platinum (Pt): Pt catalysts (e.g., Pt/C) are often more active than palladium for hydrogenation, which can lead to faster reaction times or allow for lower reaction temperatures/pressures.[11] However, this higher activity can sometimes lead to lower selectivity and over-reduction of the aromatic ring (to benzylcyclohexane) under harsh conditions.

-

Nickel (Ni): Typically used as Raney Nickel, this is the most cost-effective option.[5] It displays good catalytic activity but often requires higher temperatures and pressures than precious metal catalysts.[10] A key drawback is the potential for nickel leaching into the product, which is a significant concern in pharmaceutical applications and may require additional purification steps.

| Catalyst | Relative Cost | Typical Activity | Key Considerations |

| Pd/C | Moderate | High | Excellent balance; susceptible to amine poisoning.[8][9][10] |

| Pt/C | High | Very High | May require milder conditions to avoid over-reduction.[11] |

| Rh/C | High | Very High | Excellent activity, often superior to Pd/Pt for certain hydrogenations.[11] |

| Raney Ni | Low | Good | Cost-effective; may require harsher conditions; potential for metal leaching.[5][10] |

Q2: How does the catalyst support (e.g., activated carbon) influence the reaction?

The support is not merely an inert scaffold; it plays a vital role in the catalyst's performance. For Pd/C, the activated carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing the number of active sites. The surface chemistry of the support, such as the presence of hydroxyl groups, can also enhance the thermal stability and catalytic activity of the metal.[12] Variations in the porosity and surface functional groups of different batches of activated carbon can be a hidden cause of variability in reaction outcomes.[10]

Q3: What is the optimal solvent and temperature for benzylpiperidine synthesis?

The optimal choice depends on the specific catalyst and reducing agent.

-

Solvent: Alcohols like methanol and ethanol are common choices as they readily dissolve the reactants and are compatible with both catalytic hydrogenation and borohydride reducing agents.[8][13] Aprotic solvents like THF or 1,2-dichloroethane (DCE) are also effective, especially with NaBH(OAc)₃.[7] Solvent polarity can influence the stability of the intermediates and the overall reaction rate; for some piperidine syntheses, ethanol has been shown to accelerate the reaction rate compared to methanol.[13]

-

Temperature: Most reductive aminations can be carried out at room temperature.[7] Increasing the temperature can increase the reaction rate, but it can also promote side reactions.[14] For challenging substrates or less active catalysts like Raney Nickel, temperatures of 40-60°C may be necessary.[10]

Caption: Decision Tree for Initial Catalyst Selection.

Experimental Protocols

Protocol: One-Pot Reductive Amination using Pd/C and H₂

-

Setup: To a hydrogenation vessel, add benzaldehyde (1.0 eq), piperidine (1.1 eq), and a suitable solvent (e.g., methanol, 20 mL per 10 mmol of aldehyde).

-

Imine Formation: Add glacial acetic acid (0.1 eq). Seal the vessel and stir the mixture at room temperature for 30 minutes.

-

Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the mixture.

-

Hydrogenation: Purge the vessel with nitrogen, then with hydrogen. Pressurize the vessel with H₂ (50 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking samples. The reaction is typically complete within 2-8 hours.

-

Workup: Once complete, carefully vent the H₂ and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. The filtrate contains the product, which can be purified by standard methods (e.g., acid-base extraction, distillation, or crystallization).

References

-

ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. Retrieved February 7, 2026, from [Link]

-

Synfacts. (2011). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. 2011(10), 1142-1142. [Link]

-

ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Cambridge: Cambridge Open Engage. [Link]

-

Wikipedia. (2023, December 29). Reductive amination. Retrieved February 7, 2026, from [Link]

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

Mo, J., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(1), 115180. [Link]

-

Hive Methods Discourse. (n.d.). reductive amination w/ n-methyl benzylamine- help! Retrieved February 7, 2026, from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Rojas-Tomé, I. J., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(19), 6798. [Link]

-

ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved February 7, 2026, from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 82, 117178. [Link]

-

Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-benzylpiperidine hydrochlorides and.... Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive aminations of benzaldehyde.... Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of solvent, temperature and time by using different amount.... Retrieved February 7, 2026, from [Link]

-

Encyclopedia.pub. (2023, October 18). The Role of Heterogeneous Catalysts in the Reductive Amination of Alcohols. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved February 7, 2026, from [Link]

-

PMC. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2016). (PDF) Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Retrieved February 7, 2026, from [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]

- 14. ajgreenchem.com [ajgreenchem.com]

Validation & Comparative

Technical Guide: Structural Validation of 2-(1-Benzylpiperidin-3-yl)acetonitrile via 2D NMR

Executive Summary

The Challenge: In the synthesis of 2-(1-benzylpiperidin-3-yl)acetonitrile (CAS: 5562-20-9), a critical intermediate for sigma receptor ligands and AChE inhibitors, 1D NMR (

The Solution: This guide outlines a self-validating 2D NMR workflow. By leveraging HMBC (Heteronuclear Multiple Bond Correlation) as the primary decision gate, researchers can definitively link the benzyl moiety and the acetonitrile side chain to the specific carbons of the piperidine ring, offering a faster, solution-state alternative to X-ray crystallography.

Part 1: The Structural Challenge

The molecule consists of three distinct domains:

-

Domain A: The Benzyl group (Aromatic ring +

linker). -

Domain C: The Acetonitrile side chain (

).

Why 1D NMR Fails:

-

Ambiguity: The methylene protons of the acetonitrile group (

to nitrile) appear as a doublet or multiplet near 2.3–2.5 ppm, often obscuring or being obscured by the piperidine equatorial protons. -

Connectivity: 1D NMR confirms the presence of groups but not their positions. It cannot definitively prove the acetonitrile is at position 3 rather than position 4 without complex coupling constant analysis, which is prone to error in fluxional rings.

Part 2: Comparative Analysis (Methodology Selection)

The following table compares the validation methods available for this intermediate.

| Feature | 2D NMR (Recommended) | 1D NMR | LC-MS / HRMS | X-Ray Crystallography |

| Connectivity | Definitive (via HMBC) | Inferential (Weak) | None | Definitive |

| Sample State | Solution (Native) | Solution | Solution | Solid Crystal (Required) |

| Speed | Fast (1-4 Hours) | Very Fast (10 mins) | Fast | Slow (Days/Weeks) |

| Regio-isomerism | Resolves | Ambiguous | Cannot Distinguish | Resolves |

| Sample Recovery | Yes (Non-destructive) | Yes | No (Destructive) | Yes |

Decision Logic Diagram

The following diagram illustrates the logical pathway for selecting 2D NMR over alternatives.

Caption: Decision matrix for structural validation. 2D NMR is the primary pathway when 1D spectra show signal overlap.

Part 3: The 2D NMR Workflow (The Solution)

To validate the structure, you must establish two critical "bridges" of connectivity using HMBC.

The Assignments (Simulated Data)

Based on general piperidine derivatives and chemical shift principles, the expected shifts for 2-(1-benzylpiperidin-3-yl)acetonitrile in

| Position | Atom Type | Approx | Approx | Key HMBC Correlations (Target) |

| Benzyl | 3.50 (s) | 63.0 | Piperidine C2, C6 (Bridge 1) | |

| Acetonitrile | 2.35 (d) | 22.0 | Piperidine C3 , Nitrile C | |

| Piperidine C2 | 2.80 / 1.90 | 58.0 | Benzyl protons | |

| Piperidine C3 | 1.85 (m) | 35.0 | Acetonitrile protons | |

| Nitrile | - | 118.0 | Acetonitrile |

The Validation Logic (HMBC)

Bridge 1: The N-Benzyl Attachment

-

Experiment: HMBC (Optimized for 8 Hz).

-

Observation: Look for the Benzyl

protons (~3.5 ppm). -

Validation: They must show a strong 3-bond correlation (

) to the Piperidine C2 and C6 carbons. -

Why: This confirms the benzyl group is attached to the Nitrogen, not a carbon on the ring.

Bridge 2: The Regiochemistry (C3 vs C2/C4)

-

Experiment: HMBC.

-

Observation: Look for the Acetonitrile side chain protons (~2.35 ppm).

-